molecular formula C16H17NO2S B2942113 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034529-47-8

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2942113
CAS RN: 2034529-47-8
M. Wt: 287.38
InChI Key: PKVXMEYRHVSSBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes an indene and thiophene moiety. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Thiophene is a heterocyclic compound with the formula C4H4S, and it is analogous to the compound benzene, with one methine group (=CH−) replaced by a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indene derivatives can be synthesized from corresponding acids in satisfactory yields . The synthesis of related compounds often involves reactions with various nucleophiles under certain conditions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indene moiety contributes a fused ring structure, while the thiophene moiety contributes a five-membered ring with a sulfur atom .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, indene derivatives have been known to participate in Michael addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfur atom in the thiophene ring could potentially impact the compound’s reactivity .

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 activation without the confounding effects of other receptors. However, one limitation of using this compound is its relatively low potency compared to other PAMs for mGluR5. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several potential future directions for research on N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide. One area of research could be the development of more potent PAMs for mGluR5, which could lead to greater therapeutic benefits in neurological disorders. Another area of research could be the investigation of the effects of this compound on other receptors, such as mGluR4 or mGluR7, which could have potential therapeutic applications in other disorders. Overall, the potential therapeutic applications of this compound make it a promising compound for future research.

Synthesis Methods

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials used in the synthesis of this compound are 2-methoxy-2,3-dihydro-1H-indene and thiophene-3-carboxylic acid, which are commercially available. The coupling reaction involves the use of a coupling agent, such as EDCI or DCC, and a base, such as DIPEA, to form the final product. The yield of the synthesis method is typically around 50-60%.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide has been the subject of numerous scientific research studies due to its potential therapeutic applications. One area of research has been its use as a PAM for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders, such as schizophrenia, anxiety, and depression. This compound has been shown to enhance the activity of mGluR5, leading to potential therapeutic benefits in these disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, some indene derivatives are known to possess hallucinogenic properties .

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-16(8-12-4-2-3-5-13(12)9-16)11-17-15(18)14-6-7-20-10-14/h2-7,10H,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVXMEYRHVSSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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